7-Methoxy-3,7-dimethyloct-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3,7-dimethyloct-1-yn-3-ol is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . It is a derivative of octyne, characterized by the presence of a methoxy group and two methyl groups on the octyne backbone. This compound is used in various chemical applications and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . The reaction conditions include a temperature range of 35–40°C and a pressure of 2.0–2.5 MPa. The reaction time is approximately 2–3 hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The gas mixture is compressed and liquefied in a high-position cooling tower before entering the reaction tower. The reaction liquid is then processed in a flash tank at temperatures ranging from 50–70°C .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3,7-dimethyloct-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
7-Methoxy-3,7-dimethyloct-1-yn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,7-dimethyloct-1-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the alkyne moiety play crucial roles in its binding affinity and reactivity. The pathways involved include enzymatic catalysis and receptor-mediated signaling, which can lead to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yn-3-ol:
3,7-Dimethyloct-1-ene: Another similar compound with a different functional group arrangement.
Uniqueness
7-Methoxy-3,7-dimethyloct-1-yn-3-ol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications.
Properties
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h1,12H,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYXSMGQBQJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C#C)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.